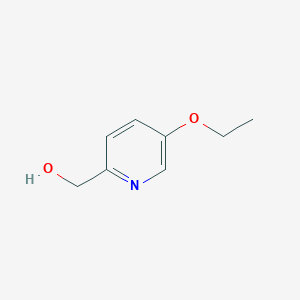

(5-Ethoxypyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)9-5-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESMOKYAZULNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310045 | |

| Record name | 5-Ethoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133238-82-1 | |

| Record name | 5-Ethoxy-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133238-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (5-Ethoxypyridin-2-yl)methanol

A Note on the Data: Direct experimental data for (5-Ethoxypyridin-2-yl)methanol is limited in publicly accessible literature. This guide has been constructed by leveraging data from structurally analogous compounds, such as (5-Methoxypyridin-2-yl)methanol and other substituted pyridinemethanols. Properties and protocols are therefore presented as well-reasoned predictions based on established chemical principles and available data for related molecules.

Introduction

This compound is a substituted pyridinemethanol derivative. The pyridine scaffold is a ubiquitous feature in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutic agents.[1] The presence of a hydroxymethyl group at the 2-position and an ethoxy group at the 5-position provides a unique combination of electronic and steric properties, making it a valuable building block for organic synthesis and drug discovery. The hydroxymethyl group offers a reactive site for further functionalization, while the ethoxy group can influence the molecule's lipophilicity, metabolic stability, and target engagement.[1] This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Predicted Value | Comments |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| CAS Number | 133238-82-1 | [2] |

| Appearance | Colorless to light yellow liquid or low melting solid | Based on analogous compounds like (5-Methoxypyridin-2-yl)methanol.[3] |

| Boiling Point | >250 °C (predicted) | Expected to be higher than 2-pyridinemethanol (222.6 °C) due to increased molecular weight.[4] |

| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate. Moderately soluble in water. | The pyridine nitrogen and hydroxyl group contribute to water solubility, while the ethoxy and pyridine ring provide lipophilic character. |

| pKa | ~4.5-5.0 (of the pyridinium ion) | The electron-donating ethoxy group is expected to slightly increase the basicity compared to unsubstituted 2-pyridinemethanol. |

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the preparation of substituted pyridines. A common and effective strategy involves the reduction of a corresponding carboxylic acid or ester.

Synthetic Workflow

A plausible synthetic route starting from a commercially available pyridine derivative is outlined below. This multi-step process leverages common and well-understood organic transformations.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (5-Ethoxypyridin-2-yl)methanol

Abstract

The unequivocal confirmation of a molecule's chemical structure is a foundational pillar of chemical research and drug development. It ensures reproducibility, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This in-depth guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of (5-Ethoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will proceed from fundamental formula determination to advanced multi-dimensional NMR techniques, demonstrating how a synergistic application of modern analytical methods provides a self-validating system for structural confirmation.

Introduction: The Pyridine Scaffold and the Need for Precision

Pyridine, a heterocyclic aromatic compound, is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives, such as this compound, serve as versatile building blocks. The precise placement of substituents—in this case, an ethoxy group at the C5 position and a methanol group at the C2 position—is critical to the molecule's chemical properties and its interactions in a biological or material context. Any ambiguity in this arrangement could lead to misinterpreted research outcomes and wasted resources. This guide, therefore, treats the structure as a hypothesis to be proven, employing a battery of spectroscopic techniques to provide irrefutable evidence for the proposed atomic connectivity.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into detailed connectivity, the first step is to determine the molecular formula. This is most accurately achieved using High-Resolution Mass Spectrometry (HRMS).

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to promote protonation of the basic pyridine nitrogen, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard to ensure high mass accuracy.

For this compound, the expected molecular formula is C₈H₁₁NO₂. The theoretical exact mass for the protonated molecule, [C₈H₁₁NO₂ + H]⁺, is 154.0863 Da. An experimentally observed mass within a narrow tolerance (e.g., ± 5 ppm) of this value provides strong confidence in the proposed formula.[2]

From the molecular formula C₈H₁₁NO₂, the degree of unsaturation (DoU) can be calculated: DoU = C + 1 - (H/2) + (N/2) = 8 + 1 - (11/2) + (1/2) = 4

A DoU of 4 is consistent with the presence of an aromatic pyridine ring, which accounts for three double bonds and one ring structure.

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic -CH₂, -CH₃) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N ring stretching (pyridine) |

| ~1240 | Strong | C-O-C stretch (aryl ether, asymmetric) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

The presence of a broad peak around 3300 cm⁻¹ is a clear indication of the hydroxyl group, while strong absorptions in the 1240 cm⁻¹ and 1050 cm⁻¹ regions corroborate the ether and alcohol functionalities, respectively.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environment of every hydrogen and carbon atom and establishing their connectivity.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.25 | d | ~2.5 | 1H |

| H4 | ~7.20 | dd | ~8.5, 2.5 | 1H |

| H3 | ~7.10 | d | ~8.5 | 1H |

| -CH₂OH | ~4.70 | s | - | 2H |

| -OCH₂CH₃ | ~4.05 | q | ~7.0 | 2H |

| -OH | Variable | br s | - | 1H |

| -OCH₂CH₃ | ~1.40 | t | ~7.0 | 3H |

-

Causality: The H6 proton is the most downfield-shifted aromatic proton due to the combined deshielding effects of the adjacent electronegative nitrogen and the ether oxygen at C5. The characteristic quartet and triplet pattern for the ethoxy group and the singlet for the benzylic-type -CH₂OH protons are key identifiers.

Carbon (¹³C & DEPT-135) NMR Spectroscopy: Defining the Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C2 and C5 of the pyridine ring) are absent in the DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase |

| C2 | ~158.0 | Null |

| C5 | ~154.0 | Null |

| C6 | ~145.0 | Positive (CH) |

| C4 | ~122.0 | Positive (CH) |

| C3 | ~121.5 | Positive (CH) |

| -OCH₂CH₃ | ~64.0 | Negative (CH₂) |

| -CH₂OH | ~63.0 | Negative (CH₂) |

| -OCH₂CH₃ | ~14.8 | Positive (CH₃) |

2D NMR: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR establishes their connectivity, removing all ambiguity.

Workflow: Structure Elucidation using 2D NMR

Caption: Key HMBC correlations confirming substituent positions.

Final Validation: Mass Spectrometry Fragmentation

After a structure is proposed by NMR, its fragmentation pattern in mass spectrometry should be consistent with this structure. Under ESI-MS/MS conditions, the protonated molecule ([M+H]⁺, m/z 154.1) can be fragmented.

Table 3: Plausible MS/MS Fragments of this compound

| m/z (Observed) | m/z (Calculated) | Formula of Fragment | Plausible Loss |

| 136.0757 | 136.0757 | [C₈H₁₀NO]⁺ | H₂O |

| 125.0600 | 125.0601 | [C₇H₇NO]⁺ | C₂H₅ (ethyl) |

| 108.0444 | 108.0444 | [C₆H₆NO]⁺ | C₂H₅OH (ethanol) |

The observation of these fragments, particularly the loss of water from the alcohol and the loss of an ethyl radical or ethanol from the ethoxy group, provides strong corroborating evidence for the structure determined by NMR.

Experimental Protocols

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse width, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

DEPT-135, COSY, HSQC, HMBC: Acquire 2D spectra using standard library pulse programs, optimizing spectral widths and acquisition times for the specific compound. Process all data using appropriate software (e.g., MestReNova, TopSpin).

Conclusion

The structure of this compound has been unequivocally confirmed through a multi-faceted analytical approach. High-resolution mass spectrometry established the molecular formula of C₈H₁₁NO₂. Infrared spectroscopy confirmed the presence of hydroxyl, ether, and pyridine functional groups. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) provided a complete and unambiguous map of the atomic connectivity, definitively placing the hydroxymethyl group at the C2 position and the ethoxy group at the C5 position of the pyridine ring. Finally, MS/MS fragmentation patterns were shown to be fully consistent with the proposed structure. This systematic, self-validating workflow exemplifies the rigorous standards required in modern chemical science.

References

-

PubChem. (5-Ethoxy-2-methyl-4-pyridinyl)methanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Ito, M., & Onaka, S. (2011). Rational synthesis and X-ray structural study of manganese–pyridine–alcohol derivatives.

-

Wikipedia. (n.d.). Pyridine. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]

- Knaus, E. E., & Giam, C. S. (1975). Pyridine Alcohols. In The Chemistry of Heterocyclic Compounds (pp. 1-100). John Wiley & Sons, Ltd.

-

A. T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

-

S. A. G., et al. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Molecules, 27(14), 4475. [Link]

- Bobbitt, J. M., & Floyd, M. C. (1988). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry, 53(26), 6057–6063.

-

Wang, Y., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules, 27(16), 5251. [Link]

Sources

Spectroscopic and Analytical Profile of (5-Ethoxypyridin-2-yl)methanol: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic profile of (5-Ethoxypyridin-2-yl)methanol. As a key intermediate in pharmaceutical and materials science, a thorough understanding of its structural characteristics is paramount for researchers, scientists, and drug development professionals. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a robust, predictive analysis. This guide details the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the scientific rationale behind the predictions, provides standardized experimental protocols for data acquisition, and visualizes key structural correlations.

Introduction and Molecular Structure

This compound (C₈H₁₁NO₂) is a substituted pyridyl alcohol. The molecule incorporates a pyridine ring, an ethoxy substituent at the 5-position, and a hydroxymethyl group at the 2-position. This combination of a heteroaromatic core, an electron-donating ether group, and a primary alcohol functional group dictates its chemical reactivity and spectroscopic properties. Accurate spectroscopic characterization is essential for confirming its identity and purity in synthetic applications.

The structural analysis workflow for a novel or uncharacterized compound like this compound relies on the synergistic use of multiple spectroscopic techniques.

Caption: Logical flow of spectroscopic analysis for structural elucidation.

The following sections provide the predicted spectroscopic data and their detailed interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data from 2-(hydroxymethyl)pyridine and the known effects of an ethoxy substituent on a pyridine ring.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methylene protons of the ethoxy group, and the methyl protons of the ethoxy group. The hydroxyl proton is often broad and may exchange with D₂O.

Caption: Structure of this compound with proton labels.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 | ~ 8.25 | d | ~ 2.5 | 1H | Pyridine Ring |

| H-4 | ~ 7.30 | dd | ~ 8.5, 2.5 | 1H | Pyridine Ring |

| H-3 | ~ 7.20 | d | ~ 8.5 | 1H | Pyridine Ring |

| -CH₂OH | ~ 4.70 | s | - | 2H | Methylene (hydroxyl) |

| -OCH₂- | ~ 4.05 | q | ~ 7.0 | 2H | Methylene (ethoxy) |

| -OH | ~ 3.5-5.0 | br s | - | 1H | Hydroxyl |

| -CH₃ | ~ 1.40 | t | ~ 7.0 | 3H | Methyl (ethoxy) |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (7.0-8.5 ppm): The pyridine protons are deshielded due to the ring current effect.[3] The H-6 proton is expected to be the most downfield, appearing as a doublet due to coupling with H-4. The H-4 proton will be a doublet of doublets, coupling to both H-6 and H-3. The H-3 proton will appear as a doublet from coupling with H-4. The electron-donating ethoxy group at C-5 shields the adjacent H-4 and H-6 protons, shifting them slightly upfield compared to unsubstituted 2-(hydroxymethyl)pyridine.[1][2]

-

Hydroxymethyl Protons (~4.70 ppm): The -CH₂OH protons are adjacent to the electron-withdrawing pyridine ring, causing a downfield shift. They are expected to appear as a singlet, although coupling to the -OH proton may be observed in a dry solvent.

-

Ethoxy Protons (~4.05 and ~1.40 ppm): This group will present a classic ethyl pattern. The methylene (-OCH₂-) protons are deshielded by the adjacent oxygen and appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons appear further upfield as a triplet, coupling with the two methylene protons.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the five carbons of the pyridine ring, the hydroxymethyl carbon, and the two carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | C-2 (Pyridine) |

| ~ 154.0 | C-5 (Pyridine) |

| ~ 145.0 | C-6 (Pyridine) |

| ~ 122.0 | C-4 (Pyridine) |

| ~ 121.0 | C-3 (Pyridine) |

| ~ 64.5 | -OCH₂- (Ethoxy) |

| ~ 63.0 | -CH₂OH |

| ~ 14.5 | -CH₃ (Ethoxy) |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic & Heteroaromatic Carbons (120-160 ppm): The five carbons of the pyridine ring resonate in this region.[5] The carbons attached to heteroatoms (C-2, C-5, and C-6) are the most deshielded. C-2 is attached to both the nitrogen and the hydroxymethyl group, while C-5 is attached to the electronegative oxygen of the ethoxy group, placing them far downfield.

-

Aliphatic Carbons (10-70 ppm): The sp³ hybridized carbons appear in the upfield region. The -CH₂OH carbon and the -OCH₂- carbon of the ethoxy group are deshielded by their attached oxygens and are expected around 63.0-64.5 ppm.[6] The terminal methyl carbon of the ethoxy group is the most shielded carbon, appearing furthest upfield at approximately 14.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The predicted spectrum for this compound will be dominated by absorptions from the O-H, C-H, C-O, and pyridine ring vibrations.

Table 3: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol (H-bonded) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic (Pyridine) |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1600 - 1450 | Medium-Strong | C=C, C=N stretch | Pyridine Ring Vibrations |

| ~ 1240 | Strong | C-O stretch | Aryl Ether (Ar-O-C) |

| ~ 1050 | Strong | C-O stretch | Primary Alcohol (C-OH) |

Interpretation of IR Spectrum:

-

O-H Stretch (3400-3200 cm⁻¹): A strong and broad absorption band is expected in this region, characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group.[7][8]

-

C-H Stretches (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the pyridine ring.[9] The peaks just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the ethoxy and hydroxymethyl groups.

-

Pyridine Ring Vibrations (1600-1450 cm⁻¹): A series of medium to strong bands in this region are characteristic of the C=C and C=N stretching vibrations within the heteroaromatic ring.[10][11]

-

C-O Stretches (1240 cm⁻¹ and 1050 cm⁻¹): Two strong C-O stretching bands are anticipated. The band at higher wavenumber (~1240 cm⁻¹) is attributed to the aryl ether linkage (Ar-O-C) of the ethoxy group. The band at lower wavenumber (~1050 cm⁻¹) corresponds to the C-O stretch of the primary alcohol.[12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and valuable structural information through analysis of fragmentation patterns. The molecular formula C₈H₁₁NO₂ gives an odd nominal molecular weight (153 g/mol ), consistent with the presence of a single nitrogen atom (the Nitrogen Rule).

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Intensity | Possible Fragment Ion | Fragmentation Pathway |

| 153 | Medium | [M]⁺ | Molecular Ion |

| 136 | Medium | [M - OH]⁺ | Loss of hydroxyl radical |

| 124 | Strong | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 122 | Strong | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 108 | Medium | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 94 | Medium | [M - CH₂OH - CO]⁺ | Subsequent loss of CO from [M-CH₂OH]⁺ |

| 79 | High | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |

Interpretation of Mass Spectrum:

-

Molecular Ion ([M]⁺, m/z 153): The molecular ion peak is expected to be of medium intensity, confirming the molecular weight of the compound.

-

Key Fragmentations: The fragmentation is likely to be initiated by cleavages adjacent to the functional groups and the pyridine ring.

-

Loss of Hydroxymethyl Radical ([M - CH₂OH]⁺, m/z 122): Alpha-cleavage of the bond between the pyridine ring and the hydroxymethyl group is a favorable pathway, similar to the fragmentation of benzyl alcohols. This is expected to be a strong peak.

-

Loss from Ethoxy Group: Cleavage of the ethyl-oxygen bond to lose an ethyl radical ([M - C₂H₅]⁺, m/z 124) or the entire ethoxy radical ([M - C₂H₅O]⁺, m/z 108) are common fragmentation pathways for aryl ethers.[13]

-

Loss of Hydroxyl Radical ([M - OH]⁺, m/z 136): Similar to benzyl alcohol, the loss of the hydroxyl radical is another probable fragmentation pathway.[14][15]

-

Pyridine Ring Fragments (m/z 79): Further fragmentation can lead to characteristic ions of the pyridine core.

-

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[16]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans are typical parameters.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled single-pulse experiment. A spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans are typically required.[16]

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm) or the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) inlet.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[17]

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative intensities of the fragment ions to deduce fragmentation pathways.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural verification of this compound. The provided protocols outline the standard methodologies for acquiring this critical data. This document serves as an essential resource for scientists engaged in the synthesis, characterization, and application of novel pyridine derivatives, enabling confident and accurate structural elucidation.

References

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

-

Petr, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 793-801. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... Retrieved from [Link]

-

Supporting Information. (n.d.). Synthetic Procedure and Characterizations. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared spectra. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875). Retrieved from [Link]

-

ResearchGate. (n.d.). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol.... Retrieved from [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

Bulletin de L'Academie Polonaise des Sciences. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

-

BMC Bioinformatics. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studied of Some Substituted Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II.... Retrieved from [Link]

-

Diva-portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

ACS Publications. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry. Retrieved from [Link]

Sources

- 1. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR [m.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (5-Ethoxypyridin-2-yl)methanol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of (5-Ethoxypyridin-2-yl)methanol, a pyridine derivative of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its physicochemical properties, outlines plausible synthetic routes, and discusses its potential applications based on the well-documented characteristics of analogous compounds and established principles of chemical reactivity.

Core Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups imparts a specific set of properties that are valuable for its potential use as a building block in the synthesis of more complex molecules.

| Property | Predicted Value/Information |

| IUPAC Name | This compound |

| CAS Number | 133238-82-1[1] |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| Predicted Melting Point | Similar to analogous compounds like (5-Chloropyridin-2-yl)methanol (45-47 °C), a solid state at room temperature is expected.[2] |

| Predicted Boiling Point | Higher than analogous compounds due to the ethoxy group; likely above 235 °C at atmospheric pressure. |

| Predicted Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). |

| Predicted pKa | The pyridine nitrogen is expected to have a pKa around 4-5, typical for pyridinium ions. The hydroxyl proton is expected to have a pKa around 15-16. |

Synthesis and Reactivity

A plausible synthetic route to this compound can be envisioned starting from commercially available materials, leveraging well-established organic chemistry transformations.

Proposed Synthetic Pathway

A likely two-step synthesis involves the reduction of a corresponding carboxylic acid or ester.

Sources

An In-Depth Technical Guide to (5-Ethoxypyridin-2-yl)methanol: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(5-Ethoxypyridin-2-yl)methanol , bearing the CAS number 133238-82-1, is a substituted pyridylmethanol derivative of significant interest in medicinal chemistry. Its unique arrangement of an ethoxy group and a hydroxymethyl group on the pyridine ring presents a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview, from its synthesis and characterization to its potential applications in the pharmaceutical landscape, offering field-proven insights for researchers in drug development.

Physicochemical Properties and Structural Attributes

This compound is a heterocyclic alcohol. The pyridine core, a common motif in pharmaceuticals, imparts specific electronic and solubility characteristics. The ethoxy group at the 5-position and the hydroxymethyl group at the 2-position are key functional handles for molecular modifications and interactions with biological targets.

| Property | Value | Source |

| CAS Number | 133238-82-1 | N/A |

| Molecular Formula | C8H11NO2 | N/A |

| Molecular Weight | 153.18 g/mol | N/A |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | N/A |

Synthesis of this compound: A Plausible and Detailed Protocol

A highly plausible and efficient synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-ethoxypyridine-2-carbaldehyde. This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed. Sodium borohydride (NaBH4) is a particularly suitable reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 5-Ethoxypyridine-2-carbaldehyde

Materials:

-

5-Ethoxypyridine-2-carbaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethoxypyridine-2-carbaldehyde (1 equivalent) in anhydrous methanol (10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Reduction: To the cooled, stirring solution, add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Workup: Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH4Cl solution to quench the excess NaBH4. Stir for 30 minutes.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Quality Control

Purification of the crude product is critical to obtain material of high purity suitable for research and development. A combination of column chromatography and recrystallization is recommended.

Purification Protocol

-

Column Chromatography:

-

Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Methods for Quality Control

Ensuring the identity, purity, and stability of the synthesized compound is paramount. A suite of analytical techniques should be employed.

| Analytical Method | Purpose | Typical Conditions |

| HPLC | Purity assessment and quantification | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid). Detection: UV at a suitable wavelength (e.g., 260 nm). |

| LC-MS | Purity assessment and mass confirmation | Same as HPLC, coupled to a mass spectrometer for mass-to-charge ratio determination. |

| 1H and 13C NMR | Structural confirmation and purity | See predicted data in the following section. |

| FTIR | Functional group identification | See predicted data in the following section. |

| Melting Point | Purity assessment | A sharp melting point range indicates high purity. |

Spectroscopic Characterization (Predicted Data)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.10 | d | 1H | H-6 | Pyridine proton adjacent to nitrogen, deshielded. |

| ~7.25 | dd | 1H | H-4 | Pyridine proton coupled to H-3 and H-6. |

| ~6.80 | d | 1H | H-3 | Pyridine proton ortho to the hydroxymethyl group. |

| ~4.70 | s | 2H | -CH₂OH | Methylene protons of the hydroxymethyl group. |

| ~4.05 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, coupled to the methyl protons. |

| ~3.50 | br s | 1H | -OH | Hydroxyl proton, chemical shift can vary with concentration and solvent. |

| ~1.40 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, coupled to the methylene protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~158.0 | C-5 | Carbon attached to the ethoxy group, deshielded. |

| ~155.0 | C-2 | Carbon bearing the hydroxymethyl group. |

| ~145.0 | C-6 | Pyridine carbon adjacent to nitrogen. |

| ~122.0 | C-4 | Pyridine carbon. |

| ~110.0 | C-3 | Pyridine carbon. |

| ~65.0 | -CH₂OH | Carbon of the hydroxymethyl group. |

| ~64.0 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Predicted FTIR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1570, 1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrum (EI)

| m/z | Interpretation |

| 153 | Molecular ion [M]⁺ |

| 136 | [M - OH]⁺ |

| 124 | [M - C₂H₅]⁺ |

| 122 | [M - CH₂OH]⁺ |

| 108 | Loss of ethoxy radical |

| 78 | Pyridine fragment |

Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry. The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the ethoxy and hydroxymethyl groups provide opportunities for fine-tuning physicochemical properties and introducing further diversity.

Caption: Potential applications of the this compound scaffold.

-

Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents on the this compound scaffold can be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site.

-

GPCR Modulators: Substituted pyridines are frequently found in ligands for G-protein coupled receptors. The functional groups of the title compound can be modified to optimize receptor affinity and selectivity.

-

Enzyme Inhibitors: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, or serve as an attachment point for pharmacophores that interact with the active sites of various enzymes.

-

Central Nervous System (CNS) Agents: The physicochemical properties of molecules containing the pyridine scaffold can be tailored to achieve blood-brain barrier penetration, making them attractive for the development of drugs targeting CNS disorders.

While specific drugs containing the this compound moiety are not prominently documented, the structural motif is present in numerous patented compounds with potential therapeutic applications. For instance, derivatives of pyridylmethanols have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders[1].

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with its versatile functional groups, makes it an attractive scaffold for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a solid foundation for researchers to synthesize, purify, and characterize this compound, and to explore its potential in the quest for new medicines.

References

-

PubChem. (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

-

MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

- Google Patents.

Sources

(5-Ethoxypyridin-2-yl)methanol: A Comprehensive Technical Guide for Researchers

Introduction

(5-Ethoxypyridin-2-yl)methanol is a substituted pyridine derivative of significant interest within the fields of medicinal chemistry and drug development. Its structural motif, featuring a pyridine core functionalized with both an ethoxy and a hydroxymethyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable building block for creating libraries of compounds with diverse pharmacological activities. This guide provides an in-depth analysis of its fundamental molecular properties, alongside practical insights into its application in a research setting.

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's molecular formula and weight is paramount for all quantitative aspects of chemical research, from reaction stoichiometry to the preparation of solutions for biological assays. While not as commonly documented as its methoxy analogue, the molecular formula and weight of this compound can be determined from its structure.

The structure consists of a pyridine ring substituted at the 5-position with an ethoxy group (-OCH₂CH₃) and at the 2-position with a methanol group (-CH₂OH). Based on this, the molecular formula is C₈H₁₁NO₂. The corresponding molecular weight is calculated to be approximately 153.18 g/mol .

For comparison, the closely related compound, (5-Methoxypyridin-2-yl)methanol, has a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol [1]. The difference of a CH₂ group (14.03 g/mol ) accounts for the variation in their molecular weights.

Table 1: Physicochemical Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₁₁NO₂ | 153.18 (calculated) | Not readily available |

| (5-Methoxypyridin-2-yl)methanol | C₇H₉NO₂ | 139.15[1] | 127978-70-5[1] |

| (4-Ethoxypyridin-2-yl)methanol | C₈H₁₁NO₂ | 153.18 | 19677-69-1 |

The Critical Role of Molecular Weight and Formula in Drug Discovery

In the highly regulated environment of drug development, the unambiguous identification and characterization of a chemical entity are non-negotiable. The molecular formula and weight are the most fundamental identifiers.

-

Stoichiometric Calculations: All synthetic transformations rely on precise molar ratios of reactants. An accurate molecular weight is essential for calculating the mass of this compound required for a reaction, ensuring optimal yield and minimizing the formation of impurities.

-

Analytical Chemistry: Techniques such as mass spectrometry are used to confirm the identity and purity of synthesized compounds. The experimentally determined molecular mass is compared against the calculated molecular weight to verify the structure.

-

Pharmacology and Toxicology: Dosage calculations for in vitro and in vivo studies are based on the molar concentration of a compound. An error in the molecular weight would lead to incorrect dosing, rendering the experimental results unreliable.

-

Intellectual Property: Patent applications for new chemical entities require a precise description of the molecule, including its formula and weight, to define the scope of the invention.

Conceptual Experimental Workflow: Synthesis of a Derivative

To illustrate the practical application of this compound, a conceptual workflow for the synthesis of a hypothetical derivative, "(5-Ethoxypyridin-2-yl)methyl acetate," is presented. This esterification reaction is a common transformation in medicinal chemistry to modify the pharmacokinetic properties of a lead compound.

Caption: Workflow for the synthesis of (5-Ethoxypyridin-2-yl)methyl acetate.

Detailed Protocol: Esterification of this compound

This protocol details the steps for the synthesis of "(5-Ethoxypyridin-2-yl)methyl acetate."

Materials:

-

This compound

-

Acetic Anhydride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-Ethoxypyridin-2-yl)methyl acetate.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in drug discovery. A thorough understanding of its fundamental properties, particularly its molecular weight and formula, is essential for its effective utilization in research and development. This guide provides a comprehensive overview of these core characteristics and demonstrates their practical application in a laboratory setting, empowering researchers to confidently incorporate this versatile scaffold into their synthetic strategies.

References

-

PubChem. (5-Ethoxy-2-methyl-4-pyridinyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Pyridine Derivatives

Foreword: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a deceptively simple six-membered heterocycle, stands as a cornerstone in the landscape of modern science. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of applications, from life-saving pharmaceuticals to cutting-edge materials.[1][2][3] In medicinal chemistry, pyridine derivatives are integral components of numerous drugs, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5] The therapeutic relevance is underscored by the number of FDA-approved drugs containing this motif.[1] In materials science, these compounds are pivotal in the development of functional polymers, ligands for organometallic catalysis, and chemosensors.[2][3][6][7]

This guide is crafted for researchers, scientists, and drug development professionals who seek not just to synthesize these molecules, but to understand the underlying principles that govern their creation and behavior. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of bringing novel pyridine derivatives from conceptualization to reality.

Part 1: Strategic Synthesis of the Pyridine Core

The construction of the pyridine ring is a well-trodden path in organic synthesis, yet the quest for novel, efficient, and sustainable methodologies remains a vibrant area of research.[1][8] The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and the principles of green chemistry.[9][10]

Foundational Condensation Reactions: The Hantzsch Synthesis and its Modern Variants

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that remains a workhorse for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[9] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]

-

Causality: The elegance of the Hantzsch synthesis lies in its convergence, assembling multiple simple starting materials into a more complex heterocyclic core in a single pot. This multicomponent nature often leads to higher atom economy and reduced reaction steps compared to linear synthetic approaches.[9][11][12]

Modern iterations of the Hantzsch synthesis focus on improving its environmental footprint and efficiency. The use of microwave irradiation, for instance, has been shown to dramatically reduce reaction times and increase yields.[10] Furthermore, the development of "greener" solvents and catalysts, such as ionic liquids, offers alternatives to traditional, often hazardous, reaction conditions.[9]

Transition-Metal-Catalyzed Cycloadditions: A Powerful Tool for Pyridine Construction

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine synthesis is no exception.[8][13][14][15] Among the most powerful of these methods is the [2+2+2] cycloaddition of alkynes and nitriles.[15][16]

-

Expertise in Action: This approach offers a highly convergent and atom-economical route to a wide range of substituted pyridines. The choice of metal catalyst (e.g., cobalt, rhodium, nickel, or iridium) is critical, as it dictates the regioselectivity and efficiency of the cyclization.[16][17] Mechanistically, the metal template serves to pre-organize the reacting partners, lowering the activation energy for the cycloaddition that is thermally disfavored.[15]

Recent advancements have also focused on enantioselective C-H alkylation of the pyridine ring using chiral transition-metal catalysts, opening new avenues for the synthesis of chiral pyridine-containing molecules.[17]

Multicomponent Reactions (MCRs): Efficiency and Diversity in a Single Step

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, prized for their ability to generate molecular complexity in a single, efficient operation.[10][11][12] Beyond the Hantzsch synthesis, a variety of other MCRs have been developed for the construction of highly functionalized pyridines.

-

Trustworthy Protocols: A key advantage of MCRs is their operational simplicity and often high yields. For example, the one-pot reaction of an aldehyde, a β-ketonitrile, and an enaminoester can provide access to densely substituted 3-cyanopyridines.[12] The use of nanocatalysts in these reactions is an emerging trend, offering benefits such as high catalytic activity, easy recovery, and reusability.

Diels-Alder and Hetero-Diels-Alder Reactions: A Cycloaddition Approach

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be adapted for pyridine synthesis.[18][19] In the hetero-Diels-Alder variant, a 1-azadiene reacts with an alkyne to form the pyridine ring, often followed by an aromatization step.[18]

-

Authoritative Grounding: While electronically demanding, inverse-electron-demand Diels-Alder reactions of electron-poor dienes like 1,2,4-triazines with enamines have proven to be a successful strategy for constructing the pyridine core.[19]

Part 2: Rigorous Characterization of Novel Pyridine Derivatives

The synthesis of a novel compound is only half the journey. Unambiguous characterization is paramount to confirm its structure, purity, and properties. A multi-technique approach is essential for a comprehensive and self-validating analysis.[20][21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds.[20][22][23][24] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

-

¹H NMR: The chemical shifts of the protons on the pyridine ring are highly characteristic. Protons at the α-positions (C2 and C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm) due to the electron-withdrawing effect of the nitrogen atom.[23] Protons at the β-positions (C3 and C5) are the most shielded (δ 7.1-7.5 ppm), while the γ-proton (C4) appears at an intermediate chemical shift (δ 7.5-7.8 ppm).[23] Spin-spin coupling between adjacent protons provides crucial connectivity information.[23]

-

¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative nitrogen atom.[23]

-

2D NMR Techniques: For complex or highly substituted pyridine derivatives, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are indispensable for unambiguous signal assignment.[20]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[25][26][27][28]

-

Molecular Ion Peak: The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule and provides its molecular weight.[25][27]

-

Fragmentation Patterns: The fragmentation of the molecular ion into smaller, charged fragments is often predictable and can be used to deduce the presence of specific functional groups and the overall structure of the molecule.[25][27] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.[20][29]

X-ray Crystallography: The Definitive 3D Structure

For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure. This technique provides precise bond lengths, bond angles, and conformational information, offering an unparalleled level of structural detail.

Spectroscopic and Thermal Analysis

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[20][22] UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.[20]

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a compound, such as its melting point, boiling point, and thermal stability.[30][31][32][33] These techniques are crucial for assessing the purity and stability of the synthesized material.[30]

Part 3: Data Presentation and Experimental Protocols

Data Summary

| Derivative | Synthesis Method | Yield (%) | ¹H NMR (δ, ppm, key signals) | ¹³C NMR (δ, ppm, key signals) | MS (m/z) [M+] | Melting Point (°C) |

| Example 1 | Hantzsch Synthesis | 85 | 8.6 (d, 2H), 7.8 (t, 1H), 7.4 (dd, 2H) | 150.1, 136.5, 124.2 | 250.1234 | 125-127 |

| Example 2 | [2+2+2] Cycloaddition | 72 | 8.5 (s, 1H), 7.9 (d, 1H), 7.5 (d, 1H) | 149.8, 145.3, 130.1, 121.5 | 312.0987 | 150-152 |

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine

-

To a 10 mL microwave vial, add the aldehyde (1.0 mmol), β-ketoester (2.2 mmol), and ammonium acetate (1.5 mmol).

-

Add ethanol (3 mL) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 10-15 minutes.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine.

Protocol 2: General Procedure for NMR Sample Preparation and Data Acquisition

-

Dissolve approximately 5-10 mg of the purified pyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[24]

-

Acquire a ¹H NMR spectrum using a standard 1D proton pulse sequence.[24]

-

Acquire a ¹³C NMR spectrum using a standard 1D carbon pulse sequence with proton decoupling.[24]

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Caption: A flowchart illustrating the primary synthetic strategies for accessing novel pyridine derivatives.

Caption: A logical workflow for the comprehensive characterization of newly synthesized pyridine derivatives.

Conclusion: A Forward-Looking Perspective

The synthesis and characterization of novel pyridine derivatives will undoubtedly continue to be a fertile ground for scientific discovery. As our understanding of synthetic methodologies deepens and analytical instrumentation becomes more sophisticated, the ability to design and create pyridine-based molecules with tailored properties will only expand. The principles and techniques outlined in this guide provide a robust framework for researchers to contribute to this exciting and impactful field. The ongoing development of more sustainable and efficient synthetic routes, coupled with advanced characterization methods, will be crucial in unlocking the full potential of this remarkable heterocyclic scaffold for the betterment of medicine and materials science.

References

- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.Unknown Source.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.Taylor & Francis Online.

- Hantzsch pyridine synthesis.Wikipedia.

- Modern Analytical Technique for Characteriz

- Mass spectrometry (MS) | Organic Chemistry II Class Notes.Fiveable.

- Medicinal Importance and Chemosensing Applications of Pyridine Deriv

- Understanding Mass Spectrometry for Organic Compound Analysis.HSC Chemistry.

- Metal-Free Multicomponent Syntheses of Pyridines.

- The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions.PubMed.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PMC - NIH.

- Pyridine Synthesis: Cliff Notes.Baran Lab.

- Recent strategies for the synthesis of pyridine deriv

- Webinar – Thermal Analysis of Organic Compounds.Mettler Toledo.

- Transition Metal-Catalyzed Pyridine Synthesis.Elsevier Shop.

- Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches.Organic Chemistry Frontiers (RSC Publishing).

- Pyridine C(sp2)

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.Sarchem Labs.

- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc

- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.MDPI.

- Cycloaddition/ Diels-Alder Approaches.Wordpress.

- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd

- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.ijarsct.

- Medicinal Uses of Pyridine Deriv

- Pyridine - Syntheis, Reactions and Medicinal uses.Slideshare.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.Unknown Source.

- Characterising new chemical compounds & measuring results.Royal Society Publishing.

- Principles of thermal analysis | Analytical Chemistry Class Notes.Fiveable.

- Metal-catalysed Pyridine Ring Synthesis.Wordpress.

- Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).YouTube.

- Characterization and Identification in Organic Chemistry through Analytical Techniques.Research and Reviews.

- Recent Developments in the Synthesis and Applic

- Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.Benchchem.

- 2.8: Thermal Analysis.Chemistry LibreTexts.

- Recent advances in catalytic synthesis of pyridine derivatives.

- 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.eCampusOntario Pressbooks.

- Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.Unknown Source.

- Pyridine synthesis.Organic Chemistry Portal.

- THERMAL METHODS OF ANALYSIS.eGyanKosh.

- Applications in Organic Chemistry - Mass Spectrometry Lab.NTNU.

- Thermal Methods of Analysis.Crimson Publishers.

- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characteriz

- Enabling organic synthesis through the development and application of novel analytical methods.American Chemical Society.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.Unknown Source.

- Using 2H labelling to improve the NMR detectability of pyridine and its deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. scribd.com [scribd.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 8. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 14. mdpi.com [mdpi.com]

- 15. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 16. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions [pubmed.ncbi.nlm.nih.gov]

- 17. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. baranlab.org [baranlab.org]

- 19. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. rroij.com [rroij.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. fiveable.me [fiveable.me]

- 26. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 27. youtube.com [youtube.com]

- 28. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 29. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]

- 30. mt.com [mt.com]

- 31. fiveable.me [fiveable.me]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. crimsonpublishers.com [crimsonpublishers.com]

A Comprehensive Technical Guide to the Biological Activities of Substituted Pyridinemethanols

Executive Summary: Substituted pyridinemethanols represent a pivotal class of heterocyclic compounds that serve as foundational scaffolds in modern drug discovery.[1] Their structural versatility, which allows for fine-tuning of physicochemical and biological properties, has positioned them as key intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2] The pyridine ring is a "privileged structure" in medicinal chemistry, prized for its ability to engage in crucial biological interactions like hydrogen bonding and pi-stacking, while the reactive hydroxymethyl group enables diverse chemical modifications.[3][4] This guide provides an in-depth exploration of the significant biological activities of these compounds, including their anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the pyridinemethanol core.

Introduction to Pyridinemethanols as Bioactive Scaffolds

The Pyridine Moiety: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast number of biologically active molecules and approved pharmaceuticals.[4][5] Its importance stems from its unique electronic properties and its capacity to act as a bioisostere for a phenyl ring, with the nitrogen atom providing a key site for hydrogen bonding, which is critical for binding to biological targets.[3] This feature, combined with favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability, makes the pyridine scaffold a cornerstone of drug design.[4]

Core Structure and Isomeric Versatility

The introduction of a hydroxymethyl group to the pyridine scaffold yields pyridinemethanol (also known as piconol or pyridylcarbinol), a versatile synthetic intermediate.[1] The position of this hydroxymethyl group—at the 2-, 3-, or 4-position—gives rise to three primary isomers, each with distinct electronic environments and reactivity patterns that significantly influence their biological profiles.[6] This isomeric diversity allows medicinal chemists to strategically orient functional groups to optimize interactions with specific biological targets.

Physicochemical Properties and Synthetic Versatility

Pyridinemethanols are typically white to pale yellow crystalline solids soluble in water.[3] The hydroxyl group serves as a reactive handle for a wide range of chemical transformations, including esterification, etherification, oxidation, and chlorination, enabling the creation of large libraries of diverse molecular architectures.[3][7] The choice between isomers is a critical design element; for instance, 4-pyridinemethanol is more susceptible to reactions involving the pyridine ring's electronic system due to direct resonance interaction, whereas the hydroxymethyl group in 3-pyridinemethanol is less influenced by the ring nitrogen, leading to reactivity more comparable to a standard benzylic alcohol in certain reactions.[6]

Foundational Synthetic Strategies

Overview of Synthetic Pathways

The synthesis of pyridinemethanol derivatives is most commonly achieved through the reduction of corresponding pyridinecarboxylic acids, their esters, or pyridine aldehydes.[1][3] These methods are favored for their reliability and the commercial availability of starting materials. Alternative routes include the functionalization of picolines or synthesis from cyanopyridines.[1][8]

Workflow Diagram: General Synthesis

The following diagram illustrates a common and efficient workflow for synthesizing pyridinemethanols from commercially available precursors.

Caption: General synthetic workflows for pyridinemethanol.

Detailed Protocol: Reduction of a Pyridinecarboxylate Ester

This protocol describes a robust and widely used method for the synthesis of 4-pyridinemethanol via the reduction of methyl 4-pyridinecarboxylate using sodium borohydride.[3] This self-validating system includes monitoring by Thin Layer Chromatography (TLC) to ensure reaction completion.

Materials:

-

Methyl 4-pyridinecarboxylate

-

Sodium borohydride (NaBH₄)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Distilled water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

-

TLC plates (silica gel), developing chamber, UV lamp

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-pyridinecarboxylate (1 equivalent) and lithium chloride (1.2 equivalents) in anhydrous THF.